N-methylsulfonyl-3-nitrobenzamide
Overview
Description
N-methylsulfonyl-3-nitrobenzamide is an organic compound characterized by the presence of a nitro group, a methylsulphonylaminocarbonyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylsulfonyl-3-nitrobenzamide typically involves the nitration of a benzene derivative followed by the introduction of the methylsulphonylaminocarbonyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the methylsulphonylaminocarbonyl group can be achieved through a series of reactions involving sulfonylation and amination steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-methylsulfonyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-(Methylsulphonylaminocarbonyl)-3-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
N-methylsulfonyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methylsulfonyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methylsulphonylaminocarbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Methylsulphonylaminocarbonyl)-4-nitrobenzene
- 1-(Methylsulphonylaminocarbonyl)-2-nitrobenzene
- 1-(Ethylsulphonylaminocarbonyl)-3-nitrobenzene
Comparison: N-methylsulfonyl-3-nitrobenzamide is unique due to the specific positioning of the nitro and methylsulphonylaminocarbonyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H8N2O5S |
---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
N-methylsulfonyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O5S/c1-16(14,15)9-8(11)6-3-2-4-7(5-6)10(12)13/h2-5H,1H3,(H,9,11) |
InChI Key |
CRLHSMGRRDSIPC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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